2-[2-Ethyl-1-oxamoyl-3-[[2-(phenylmethyl)phenyl]methyl]indolizin-8-yl]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of compound 28xvii involves a multi-step process that includes the formation of the indolizine core followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield . Industrial production methods would likely involve scaling up these synthetic routes with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Compound 28xvii undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound 28xvii has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of secretory phospholipase A2, which is involved in various biochemical pathways.
Biology: It is used to study the role of sPLA2 in cellular processes and its potential as a therapeutic target.
Mechanism of Action
Compound 28xvii exerts its effects by inhibiting the activity of secretory phospholipase A2 (sPLA2). This enzyme catalyzes the hydrolysis of phospholipids to release arachidonic acid, which is a precursor for the synthesis of inflammatory mediators like prostaglandins and leukotrienes. By inhibiting sPLA2, compound 28xvii reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Compound 28xvii can be compared with other sPLA2 inhibitors such as:
Compound 12e: Another sPLA2 inhibitor with a different chemical structure but similar inhibitory effects.
Compound 28 (Nanjing Medical University): An IDO inhibitor used in the treatment of depression.
The uniqueness of compound 28xvii lies in its specific chemical structure, which provides a distinct mechanism of action and potential therapeutic applications .
Properties
Molecular Formula |
C28H26N2O5 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[3-[(2-benzylphenyl)methyl]-2-ethyl-1-oxamoylindolizin-8-yl]oxyacetic acid |
InChI |
InChI=1S/C28H26N2O5/c1-2-21-22(16-20-12-7-6-11-19(20)15-18-9-4-3-5-10-18)30-14-8-13-23(35-17-24(31)32)26(30)25(21)27(33)28(29)34/h3-14H,2,15-17H2,1H3,(H2,29,34)(H,31,32) |
InChI Key |
LNIJDTKDAASOIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=CC=C(C2=C1C(=O)C(=O)N)OCC(=O)O)CC3=CC=CC=C3CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.